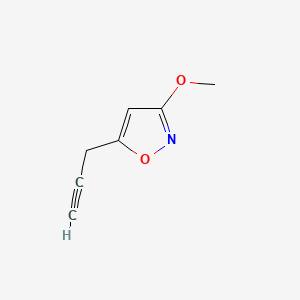

3-Methoxy-5-(prop-2-YN-1-YL)isoxazole

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C7H7NO2 |

|---|---|

Molecular Weight |

137.14 g/mol |

IUPAC Name |

3-methoxy-5-prop-2-ynyl-1,2-oxazole |

InChI |

InChI=1S/C7H7NO2/c1-3-4-6-5-7(9-2)8-10-6/h1,5H,4H2,2H3 |

InChI Key |

CPVFPKZJNIZXJI-UHFFFAOYSA-N |

Canonical SMILES |

COC1=NOC(=C1)CC#C |

Origin of Product |

United States |

Synthetic Methodologies for 3 Methoxy 5 Prop 2 Yn 1 Yl Isoxazole

Strategies for Isoxazole (B147169) Ring Formation Bearing Alkyne Functionality

1,3-Dipolar Cycloaddition Approaches

The 1,3-dipolar cycloaddition reaction between a nitrile oxide and a terminal alkyne stands as the most effective and widely utilized method for assembling the 3,5-disubstituted isoxazole core. acs.orgmaynoothuniversity.iersc.org This reaction proceeds with high efficiency and regioselectivity, making it a cornerstone of isoxazole synthesis.

Nitrile oxides are highly reactive intermediates that are typically generated in situ to prevent their dimerization into furoxans. acs.org Several reliable methods exist for their generation from stable precursors. nih.gov

Dehydrohalogenation of Hydroximoyl Chlorides: This is a classic and robust method involving the treatment of a hydroximoyl chloride with a non-nucleophilic base, such as triethylamine (B128534) (Et₃N), to eliminate hydrogen chloride and form the nitrile oxide. nih.govnih.gov

Oxidation of Aldoximes: A common alternative involves the oxidation of aldoximes using various oxidizing agents. Reagents like sodium hypochlorite (B82951) (NaOCl), N-chlorosuccinimide (NCS), and hypervalent iodine compounds have proven effective for this transformation. rsc.orgrsc.org

Dehydration of Primary Nitroalkanes: Primary nitroalkanes can be dehydrated to yield nitrile oxides using reagents like phenyl isocyanate in the presence of a base or Mukaiyama's reagent. nih.govresearchgate.net

From O-Silylated Hydroxamic Acids: A milder method involves the dehydration of O-silylated hydroxamic acids using triflic anhydride (B1165640) and a base, which generates nitrile oxides under metal-free and oxidant-free conditions. researchgate.netacs.org

Once generated, the nitrile oxide readily reacts with a terminal alkyne. The alkyne acts as the dipolarophile, and the concerted [3+2] cycloaddition leads directly to the stable, aromatic isoxazole ring. youtube.com

The cycloaddition between a nitrile oxide (R-C≡N⁺-O⁻) and a terminal alkyne (R'-C≡C-H) is highly regioselective. mdpi.com Frontier Molecular Orbital (FMO) theory explains this selectivity, where the interaction between the Highest Occupied Molecular Orbital (HOMO) of one component and the Lowest Unoccupied Molecular Orbital (LUMO) of the other dictates the orientation. For terminal alkynes, the reaction almost exclusively yields the 3,5-disubstituted isoxazole, where the 'R' group from the nitrile oxide is at the 3-position and the 'R'' group from the alkyne is at the 5-position. mdpi.comrsc.orgnih.gov While thermal reactions provide this high regioselectivity, it is noteworthy that certain transition metal catalysts, such as ruthenium, can reverse this inherent polarity and lead to the formation of 4-substituted isoxazoles, though this is less common for synthesizing 3,5-isomers. acs.org

Transition Metal-Catalyzed Cyclizations to the Isoxazole Core

An alternative to the 1,3-dipolar cycloaddition is the intramolecular cyclization of functionalized alkyne precursors, often mediated by transition metal catalysts. These methods offer different pathways to the isoxazole core and can be advantageous depending on substrate availability. researchgate.netrsc.org

Common strategies involve the cyclization of α,β-acetylenic oximes or their derivatives. rsc.org Various metal catalysts have been employed to facilitate this transformation, each with its own scope and limitations.

| Catalyst | Precursor Type | Conditions | Reference |

| Gold (e.g., AuCl₃) | α,β-Acetylenic Oximes | Mild conditions, often in organic solvents. | rsc.org |

| Palladium (e.g., Pd(OAc)₂) | α,β-Acetylenic Oximes | Typically requires a base and organic solvent. | rsc.org |

| Copper (e.g., CuCl, CuI) | Propargylamines, Acetylenic Oximes | Varies, can be used for oxidative cyclizations. | organic-chemistry.orgnih.gov |

| Iron (e.g., Fe(NO₃)₃) | Alkynes | Can act as both a nitration and cyclization reagent. | researchgate.net |

These reactions proceed through different mechanisms, often involving activation of the alkyne by the metal catalyst, followed by nucleophilic attack from the oxime nitrogen or oxygen and subsequent cyclization and aromatization to form the isoxazole ring.

Alternative Cyclization Pathways and Green Chemistry Approaches

In recent years, significant effort has been directed towards developing more environmentally benign synthetic methods. These "green" approaches aim to reduce waste, avoid hazardous solvents, and improve energy efficiency. abap.co.in

Microwave-Assisted Synthesis: The use of microwave irradiation can dramatically accelerate the rate of cycloaddition reactions, often leading to higher yields and cleaner product profiles in significantly shorter reaction times compared to conventional heating. organic-chemistry.orgnveo.orgnih.govzenodo.org

Aqueous Media: Performing the synthesis in water as a solvent is a key green chemistry principle. Three-component reactions between aldehydes, hydroxylamine, and β-ketoesters in water have been developed to produce isoxazole derivatives. researchgate.netbeilstein-journals.orgias.ac.in

Sunlight-Induced Synthesis: Novel methods have emerged that utilize natural sunlight as a clean and inexpensive energy source to drive the three-component synthesis of isoxazolones in water, eliminating the need for external energy inputs. semnan.ac.ir

Solvent-Free Mechanochemistry: Ball-milling techniques allow for the solvent-free synthesis of 3,5-isoxazoles from terminal alkynes and hydroxyimidoyl chlorides, often using a recyclable catalyst, which minimizes solvent waste and simplifies product isolation. nih.gov

Introduction of the Methoxy (B1213986) Group and Propargyl Moiety

To synthesize the target molecule, 3-Methoxy-5-(prop-2-yn-1-yl)isoxazole, the general strategies for isoxazole formation must be applied using precursors that bear the required methoxy and propargyl functionalities.

The most direct approach involves a [3+2] cycloaddition using a methoxy-substituted nitrile oxide and an alkyne containing the propargyl group.

Introduction of the 3-Methoxy Group: The methoxy group is introduced via the nitrile oxide precursor. The synthesis would start with the generation of methoxyacetonitrile (B46674) oxide. This can be prepared from methoxyaldoxime, which in turn can be synthesized from a suitable C2-methoxy source. Methoxyacetonitrile itself is a known compound and serves as a potential starting material for conversion into the corresponding aldoxime or hydroximoyl chloride. guidechem.comchemsynthesis.com

Introduction of the 5-Propargyl Moiety: The propargyl group (-CH₂-C≡CH) is incorporated through the alkyne dipolarophile. The required reactant is 1,4-pentadiyne (H-C≡C-CH₂-C≡C-H), where one of the terminal alkyne functions reacts in the cycloaddition, leaving the other as the propargyl substituent on the isoxazole ring. Alternatively, propargylic alcohols can be used as precursors in some synthetic routes to form 5-substituted isoxazoles. researchgate.net

A plausible synthetic pathway would therefore involve the in situ generation of methoxyacetonitrile oxide from methoxyhydroximoyl chloride (prepared from methoxyaldoxime) and its subsequent reaction with 1,4-pentadiyne in the presence of a base like triethylamine. The high regioselectivity of the reaction would ensure the formation of the desired this compound isomer.

Post-Cyclization Functionalization Strategies

Once the core isoxazole ring is formed, subsequent chemical transformations can be employed to introduce or modify functional groups. While direct functionalization of this compound is not extensively documented, strategies applied to analogous isoxazole systems provide a framework for potential synthetic routes.

A common strategy involves the introduction of a reactive "handle" at the 5-position, which can then be converted to the desired propargyl group. For instance, a (3-methoxyisoxazol-5-yl)methanol can be synthesized, which is then converted to a more reactive 5-(chloromethyl)isoxazole (B1588054) using a reagent like thionyl chloride. researchgate.net This chlorinated intermediate can subsequently undergo nucleophilic substitution with an appropriate propargyl nucleophile to yield the target compound.

Another powerful technique involves the synthesis of a 4-iodoisoxazole (B1321973) derivative. This intermediate can then participate in various palladium-catalyzed cross-coupling reactions, allowing for the introduction of a wide array of substituents. This approach offers significant versatility for creating highly substituted isoxazoles.

Building Block Approach with Pre-Functionalized Precursors

The most direct and widely utilized method for synthesizing 3,5-disubstituted isoxazoles like this compound is the assembly of the heterocyclic ring from pre-functionalized building blocks. This approach ensures that the required methoxy and propargyl groups are in their correct positions from the outset.

The cornerstone of this strategy is the [3+2] cycloaddition reaction, which involves the reaction of a nitrile oxide with an alkyne. researchgate.net For the target molecule, this would involve:

Nitrile Oxide Precursor : A precursor bearing the methoxy group, such as methoxyacetaldoxime. This aldoxime is converted in situ into the corresponding nitrile oxide (methoxyacetonitrile oxide).

Alkyne Precursor : An alkyne containing the propargyl moiety. Propargyl alcohol or propargyl acetate (B1210297) are common and effective dipolarophiles for this reaction. mdpi.com

The reaction between the in situ generated methoxyacetonitrile oxide and propargyl alcohol regioselectively yields the desired 3-methoxy-5-(hydroxymethyl)isoxazole, which can be further modified, or with a suitable propargyl alkyne directly forms the target structure.

Alternative approaches utilize propargylamines or propargylic alcohols as starting materials. acs.orgresearchgate.net One such method involves the oxidation of propargylamines to form oxime intermediates, which then undergo an intramolecular cyclization to furnish the isoxazole ring. acs.orgorganic-chemistry.org This strategy is noted for its high functional group compatibility and regiospecificity. acs.orgorganic-chemistry.org

Optimization of Reaction Conditions and Efficiency

The yield, purity, and reaction time for the synthesis of this compound are critically dependent on the optimization of various reaction parameters.

Solvent Effects and Temperature Control

The choice of solvent and the reaction temperature are crucial for controlling reaction pathways and maximizing yield. In the synthesis of 3,5-disubstituted isoxazoles via the reductive cyclization of β-nitroenones, a screening of solvents demonstrated significant performance differences. rsc.orgrsc.org While dichloromethane (B109758) (DCM) and toluene (B28343) were ineffective, moderate yields were achieved in dioxane, 2-methyltetrahydrofuran (B130290) (2-MeTHF), and ethyl acetate (EtOAc), with EtOAc being identified as the optimal solvent. rsc.orgrsc.org

Temperature also plays a pivotal role. For certain reactions, such as the formation of amino-isoxazoles, temperature and pH are key factors in determining the regioselectivity of the final product. organic-chemistry.org Cycloaddition reactions are often performed at room temperature, but in some cases, elevated temperatures are required to achieve a reasonable reaction rate. nih.gov However, excessively high temperatures can lead to the formation of byproducts. nih.gov

| Solvent | Temperature (°C) | Yield (%) | Reference |

|---|---|---|---|

| Dichloromethane (DCM) | Room Temp | Ineffective | rsc.org |

| Toluene | Room Temp | Ineffective | rsc.org |

| Dioxane | Room Temp | Moderate | rsc.org |

| 2-Methyltetrahydrofuran (2-MeTHF) | Room Temp | Moderate | rsc.org |

| Ethyl Acetate (EtOAc) | Room Temp | Good | rsc.org |

| Ethyl Acetate (EtOAc) | 40 | Improved | rsc.org |

Catalyst Systems and Ligand Design

Catalysts are frequently employed to enhance the rate and selectivity of isoxazole synthesis. researchgate.net A wide array of metal catalysts, including palladium, copper, iron, gold, and silver, have been utilized for the cyclization and functionalization of alkynes to form isoxazoles. rsc.org

Copper(I) catalysts are particularly effective for the [3+2] cycloaddition of terminal alkynes and nitrile oxides, proceeding at room temperature with improved yields and regioselectivity. nih.gov For instance, CuCl has been successfully used to mediate the intramolecular cyclization of oximes derived from propargylamines, facilitating the isomerization of intermediates to ensure complete conversion. organic-chemistry.org

Ruthenium(II) catalysts have also shown high efficacy, enabling smooth reactions at room temperature and producing high yields for both 3,5-disubstituted and 3,4,5-trisubstituted isoxazoles. nih.gov

| Catalyst | Reaction Type | Key Advantages | Reference |

|---|---|---|---|

| Copper (Cu(I)) | [3+2] Cycloaddition / Intramolecular Cyclization | Improves regioselectivity and yield at room temperature; effective for terminal alkynes. | organic-chemistry.orgnih.gov |

| Ruthenium (Ru(II)) | [3+2] Cycloaddition | High yields and regioselectivity for diverse isoxazoles at room temperature. | nih.gov |

| Palladium (Pd) | Cross-coupling / Annulation | Versatile for post-cyclization functionalization. | rsc.org |

| Gold (Au) | Cycloisomerization | Effective for specific cycloisomerization reactions. | rsc.org |

| Tin(II) Chloride (SnCl₂) | Reductive Cyclization | Effective reducing agent for domino reactions forming isoxazoles. | rsc.orgrsc.org |

Microwave-Assisted Synthesis Enhancements

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions. abap.co.in For the synthesis of 3,5-disubstituted isoxazoles, microwave irradiation offers significant advantages over conventional heating methods, including dramatically reduced reaction times, improved product yields, and cleaner reaction profiles. abap.co.inacs.org

One-pot, uncatalyzed, microwave-assisted 1,3-dipolar cycloaddition reactions between in situ generated nitrile oxides and alkynes have been shown to regioselectively produce 3,5-disubstituted isoxazoles in moderate to good yields. nih.govresearchgate.net This technique enhances the rate of reaction, leading to higher selectivity and making it an attractive, energy-efficient, and green chemistry approach for the synthesis of isoxazole derivatives. abap.co.inresearchgate.net

Chemical Reactivity and Transformations of 3 Methoxy 5 Prop 2 Yn 1 Yl Isoxazole

Reactions Involving the Isoxazole (B147169) Ring System

The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, possesses a unique electronic structure that dictates its reactivity. While generally considered an electron-deficient aromatic system, making it resistant to electrophilic substitution, it is susceptible to nucleophilic attack and ring-opening reactions under specific conditions. nanobioletters.com The substituents at the 3- and 5-positions significantly influence the ring's stability and reaction pathways.

The isoxazole ring can be cleaved under various conditions, most notably through reductive methods. Catalytic hydrogenation, for instance, can lead to the reductive cleavage of the weak N-O bond, yielding versatile intermediates like β-enaminones. mdpi.com These products can then serve as precursors for the synthesis of other heterocyclic systems. mdpi.com

Another significant transformation is the base-promoted Boulton–Katritzky rearrangement, which has been observed in related isoxazolo[4,5-b]pyridine (B12869654) systems. beilstein-journals.org This type of rearrangement typically involves the recyclization of the isoxazole ring system, leading to the formation of a new heterocyclic structure. beilstein-journals.org For example, isoxazolo[4,5-b]pyridine-3-carbaldehyde arylhydrazones have been shown to readily rearrange to form 3-hydroxy-2-(2-aryl mdpi.comresearchgate.netacs.orgtriazol-4-yl)pyridines in the presence of a base. beilstein-journals.org While not directly demonstrated on 3-methoxy-5-(prop-2-yn-1-yl)isoxazole, such pathways highlight the potential for skeletal reorganization of the isoxazole core under specific synthetic conditions.

Due to the electron-withdrawing nature of the ring nitrogen, the isoxazole ring is generally deactivated towards electrophilic aromatic substitution. nanobioletters.com Direct functionalization through reactions like nitration or Friedel-Crafts acylation is challenging and often requires harsh conditions. However, electrophilic cyclization of precursors, such as 2-alkyn-1-one O-methyl oximes in the presence of an electrophile like iodine monochloride (ICl), is a powerful method for constructing highly substituted isoxazoles. nih.gov This demonstrates that the formation of the ring itself can proceed via electrophilic attack on a tethered nucleophile.

Conversely, the electron deficiency of the ring makes it susceptible to nucleophilic attack, which can lead to ring-opening or substitution, particularly if a good leaving group is present. The methoxy (B1213986) group at the C3 position could potentially be a site for nucleophilic substitution, although this typically requires activation. The protons on the isoxazole ring are generally not acidic enough for easy deprotonation, making direct functionalization via this route difficult without directing groups. nanobioletters.com

Directed ortho-lithiation is a powerful strategy for the regioselective functionalization of aromatic and heteroaromatic rings. researchgate.net In this process, a directing metalating group coordinates to an organolithium reagent (like n-butyllithium), directing deprotonation to an adjacent position. researchgate.net For the isoxazole ring system, substituents can act as directing groups. For this compound, the methoxy group at C3 could potentially direct lithiation to the C4 position. Similarly, the propargyl group at C5 might also influence the regioselectivity of deprotonation.

Once the lithiated intermediate is formed in situ, it can be trapped with a wide variety of electrophiles to introduce new functional groups at the C4 position, a process that is otherwise difficult to achieve. researchgate.netresearchgate.net This two-step sequence of directed lithiation and electrophilic quench provides a versatile route for elaborating the isoxazole core.

| Position | Directing Group | Potential Site of Lithiation | Subsequent Functionalization |

| C3 | 3-Methoxy | C4 | Trapping with various electrophiles (e.g., aldehydes, ketones, alkyl halides) |

| C5 | 5-Propargyl | C4 | Introduction of diverse substituents |

Reactivity of the Terminal Alkyne Functionality

The terminal alkyne of the propargyl group is a highly versatile functional handle, enabling a wide array of transformations, particularly metal-catalyzed reactions. This allows for the conjugation of the isoxazole scaffold to other molecules or for further structural elaboration.

The most prominent reaction of terminal alkynes is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry". wikipedia.org This reaction provides a highly efficient and regioselective method for forming a stable 1,4-disubstituted 1,2,3-triazole ring by coupling the terminal alkyne with an organic azide (B81097). nih.gov The reaction is known for its high yields, mild reaction conditions, and tolerance of a wide variety of functional groups. acs.org

Reaction Scheme: CuAAC this compound + R-N₃ ---(Cu(I) catalyst)--> 3-Methoxy-5-((1-R-1H-1,2,3-triazol-4-yl)methyl)isoxazole

The robustness and specificity of the CuAAC reaction have made it a premier tool for bioorthogonal ligation. website-files.com Bioorthogonal reactions are chemical reactions that can occur inside of living systems without interfering with native biochemical processes. nih.govoregonstate.edu By incorporating the this compound moiety into a biomolecule, it can be specifically tagged or linked to another molecule bearing an azide group, even within a complex biological environment. website-files.comcam.ac.uk

The terminal alkyne can undergo various metal-catalyzed addition reactions across the carbon-carbon triple bond, a process known as hydrofunctionalization.

Hydroamination involves the addition of an N-H bond from an amine across the alkyne. This reaction can be catalyzed by a range of metals, including copper, gold, and organoactinide complexes, to produce enamines or imines. mdpi.comnih.govacs.org The intermolecular hydroamination of terminal alkynes often proceeds with Markovnikov regioselectivity, where the nitrogen atom adds to the more substituted carbon of the alkyne. conicet.gov.arfrontiersin.org This provides a direct route to nitrogen-containing derivatives.

| Reaction | Catalyst Example | Product Type | Regioselectivity |

| Hydroamination | Copper Nanoparticles mdpi.comconicet.gov.ar | Imine (after isomerization) | Markovnikov |

| Hydroamination | NHC-Gold(I) Complexes nih.govfrontiersin.org | Imine | Markovnikov |

| Hydroamination | Organoactinide Complexes acs.org | Imine | Syn-regiochemistry |

Hydroboration is the addition of a boron-hydrogen bond across the triple bond. This reaction, often catalyzed by transition metals like ruthenium, is followed by an oxidation step (typically with hydrogen peroxide) to yield aldehydes or ketones, depending on the regioselectivity of the boron addition. nih.govresearchgate.net This two-step hydroboration-oxidation sequence transforms the alkyne into a carbonyl group, offering another pathway for functionalization.

Oxidative and Reductive Transformations of the Alkyne

The terminal alkyne of the propargyl group in this compound is a versatile functional handle that can undergo a range of oxidative and reductive transformations.

Oxidative Transformations: While specific studies on the oxidation of this compound are not extensively documented, the reactivity of the propargyl group can be inferred from the general behavior of alkynes. Oxidative processes can lead to the formation of various valuable synthetic intermediates. For instance, the oxidation of propargylamines has been utilized as a method for the synthesis of the isoxazole core itself through a one-pot oxidation/cyclization sequence. organic-chemistry.orgacs.orgorganic-chemistry.orgnih.gov This, however, represents the formation of the ring rather than a transformation of an existing propargyl-substituted isoxazole.

In a more direct transformation of the alkyne, propargylic alcohols can be regioselectively converted to isoxazoles via in-situ-formed α-iodo enones/enals. researchgate.net This suggests that the alkyne in the target molecule could be susceptible to oxidation under appropriate conditions to yield ketones or other oxygenated products.

Reductive Transformations: The reduction of the alkyne moiety in this compound can be achieved with varying degrees of saturation, leading to the corresponding alkene or alkane. The choice of reducing agent and reaction conditions determines the final product.

Catalytic hydrogenation is a common method for the reduction of alkynes. Depending on the catalyst used, the reduction can be stopped at the alkene stage or proceed to the fully saturated alkane.

| Catalyst System | Product | Description |

| Lindlar's Catalyst (Pd/CaCO₃/Pb(OAc)₂) | Z-alkene | This poisoned catalyst allows for the stereoselective reduction of the alkyne to the corresponding cis-alkene. |

| Na/NH₃ (Birch Reduction) | E-alkene | The use of dissolving metal reduction typically results in the formation of the trans-alkene. |

| Pd/C, PtO₂ | Alkane | These catalysts promote the complete reduction of the alkyne to the corresponding propane-substituted isoxazole. |

It is important to note that the isoxazole ring itself can be susceptible to reduction under certain conditions. For example, some isoxazoles can be reduced to enaminones, which involves the cleavage of the N-O bond of the ring. nih.gov Therefore, careful selection of the reduction conditions is crucial to selectively transform the alkyne without affecting the isoxazole core.

Cross-Coupling Reactions (e.g., Sonogashira Coupling)

The terminal alkyne of this compound is an excellent substrate for various cross-coupling reactions, with the Sonogashira coupling being a prominent example. This palladium-catalyzed reaction allows for the formation of a new carbon-carbon bond between the terminal alkyne and an aryl or vinyl halide, providing a powerful tool for the synthesis of more complex molecules.

The general scheme for a Sonogashira coupling involving this compound is as follows:

This reaction typically employs a palladium catalyst, a copper(I) co-catalyst, and a base. A variety of aryl and vinyl halides can be used as coupling partners, leading to a diverse range of substituted isoxazoles.

| Parameter | Description |

| Catalyst | Typically a palladium(0) complex, such as Pd(PPh₃)₄ or generated in situ from a palladium(II) precursor like PdCl₂(PPh₃)₂. |

| Co-catalyst | A copper(I) salt, such as CuI, is commonly used to facilitate the reaction. |

| Base | An amine base, such as triethylamine (B128534) or diisopropylamine, is required to neutralize the hydrogen halide formed during the reaction. |

| Solvent | Aprotic polar solvents like tetrahydrofuran (B95107) (THF) or dimethylformamide (DMF) are often employed. |

The Sonogashira coupling is highly versatile and has been successfully applied to a wide range of heterocyclic systems, underscoring its potential utility for the functionalization of this compound.

Influence of the Methoxy Substituent on Reactivity

Electronic Effects on Ring and Alkyne Reactivity

The methoxy group exerts a dual electronic effect: an electron-withdrawing inductive effect (-I) and an electron-donating resonance effect (+R). stackexchange.combrainly.com

Inductive Effect (-I): The oxygen atom of the methoxy group is more electronegative than the carbon atom of the isoxazole ring to which it is attached. This leads to a withdrawal of electron density through the sigma bond, making the ring more electron-deficient.

Resonance Effect (+R): The lone pairs of electrons on the oxygen atom can be delocalized into the isoxazole ring's π-system. This donation of electron density through resonance increases the electron density of the ring.

In most cases involving a methoxy group attached to an aromatic or heteroaromatic ring, the resonance effect is generally more dominant than the inductive effect. brainly.com This results in the methoxy group acting as a net electron-donating group, thereby activating the ring towards electrophilic attack and influencing the acidity of protons on adjacent carbons.

Regiochemical Directing Effects

The electron-donating nature of the methoxy group has a significant directing effect on the regiochemistry of electrophilic substitution reactions on the isoxazole ring. By donating electron density into the ring through resonance, the methoxy group can stabilize the intermediates formed during electrophilic attack.

In heteroaromatic systems, the position of electrophilic attack is determined by the stability of the resulting cationic intermediate (sigma complex). The methoxy group at the 3-position of the isoxazole ring is expected to direct incoming electrophiles to specific positions on the ring that are most stabilized by resonance.

While specific studies on the directing effects of a 3-methoxy group on an isoxazole ring are not widely available, the general principles of electrophilic aromatic substitution can be applied. The resonance structures of the isoxazole ring with the methoxy group would indicate positions of increased electron density, which are the likely sites of electrophilic attack.

The methoxy group can also influence the regioselectivity of reactions occurring at the propargyl side chain, for instance, in addition reactions to the alkyne where the electronic nature of the isoxazole ring can affect the polarization of the triple bond.

Advanced Spectroscopic and Mechanistic Investigations

In Situ Spectroscopic Monitoring of Reaction Pathways

The synthesis of isoxazoles often involves [3+2] cycloaddition reactions, for instance, between a nitrile oxide and an alkyne. nih.gov To gain a deeper understanding of the reaction kinetics and mechanism for the formation of 3-methoxy-5-(prop-2-yn-1-yl)isoxazole, in situ spectroscopic techniques could be employed. Techniques like time-resolved Diffuse Reflectance Infrared Fourier Transform Spectroscopy (DRIFTS) or Attenuated Total Reflectance (ATR)-FTIR have been successfully used to continuously monitor changes in surface functionalities and reaction progress in real-time for other chemical processes. researchgate.net

For the synthesis of the target isoxazole (B147169), one could envision using in situ FTIR or Raman spectroscopy to monitor the disappearance of the characteristic vibrational bands of the reactants (e.g., the nitrile oxide and the propargyl group of the alkyne) and the concurrent appearance of bands corresponding to the newly formed isoxazole ring. This would allow for the determination of reaction rates and the potential detection of any short-lived intermediates.

Table 1: Potential In Situ Spectroscopic Monitoring Techniques for Isoxazole Synthesis

| Technique | Information Gained | Potential Application to this compound Synthesis |

| In Situ FTIR/Raman | Real-time concentration changes of reactants, products, and intermediates. | Monitoring the consumption of nitrile oxide and alkyne precursors and the formation of the isoxazole ring. |

| Process NMR | Kinetic data, identification of intermediates with sufficient lifetime. | Could provide quantitative data on the conversion rate and identify major species in the reaction mixture over time. |

| UV-Vis Spectroscopy | Monitoring of chromophoric species. | Useful if any of the reactants, intermediates, or the product have distinct electronic transitions. |

Elucidation of Reaction Intermediates and Transition States

The detailed mechanism of isoxazole formation via cycloaddition can proceed through a concerted or a stepwise pathway involving intermediates such as zwitterions. researchgate.net Computational chemistry, in conjunction with experimental data, is a powerful tool for elucidating these transient species. Density Functional Theory (DFT) calculations can be used to model the potential energy surface of the reaction, identifying the structures and energies of transition states and intermediates. researchgate.net

For this compound, theoretical calculations could predict the geometry of the transition state for the cycloaddition step. Furthermore, trapping experiments could be designed to provide experimental evidence for proposed intermediates. For instance, if a zwitterionic intermediate is hypothesized, the reaction could be run in the presence of a trapping agent that specifically reacts with such a species.

Advanced NMR Techniques for Conformational and Dynamic Studies

While basic 1H and 13C NMR are standard for structural confirmation, advanced NMR techniques can provide deeper insights into the three-dimensional structure and dynamic behavior of this compound in solution. researchgate.netsemanticscholar.org

The Nuclear Overhauser Effect (NOE) is a key phenomenon for determining spatial proximity between atoms. diva-portal.org Two-dimensional NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy) experiments could reveal through-space correlations between the protons of the methoxy (B1213986) group, the isoxazole ring, and the propargyl substituent. This data would be crucial for establishing the preferred conformation of the molecule in solution.

Dynamic NMR (DNMR) spectroscopy could be employed to study any conformational exchange processes, such as restricted rotation around single bonds. By acquiring NMR spectra at different temperatures, it might be possible to observe changes in line shapes that can be analyzed to determine the energy barriers for these dynamic processes.

Table 2: Potential Advanced NMR Studies on this compound

| NMR Technique | Type of Information | Potential Insights for the Compound |

| NOESY/ROESY | Through-space proton-proton correlations | Determination of the preferred solution-state conformation and spatial arrangement of substituents. diva-portal.org |

| HMBC (Heteronuclear Multiple Bond Correlation) | Long-range carbon-proton correlations | Confirmation of connectivity and assignment of quaternary carbons in the isoxazole ring. ipb.pt |

| DOSY (Diffusion-Ordered Spectroscopy) | Differentiating species based on diffusion rates | Analysis of sample purity and study of intermolecular interactions. |

| Dynamic NMR (DNMR) | Rates of conformational exchange | Quantifying the energy barriers to bond rotation, for example, of the propargyl group. |

Computational and Theoretical Studies on 3 Methoxy 5 Prop 2 Yn 1 Yl Isoxazole

Density Functional Theory (DFT) Calculations for Structural Elucidation and Reactivity Prediction

Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure of molecules. For 3-Methoxy-5-(prop-2-yn-1-yl)isoxazole, DFT calculations, often employing functionals like B3LYP with basis sets such as 6-311G(d,p), are instrumental in predicting its three-dimensional geometry and electronic properties. mdpi.com

These calculations begin with a geometry optimization to find the lowest energy conformation of the molecule. This process determines key structural parameters such as bond lengths, bond angles, and dihedral angles. The results for the isoxazole (B147169) core are expected to be consistent with those of other 3,5-disubstituted isoxazoles, showing characteristic bond lengths for the C-O, N-O, and C=N bonds within the heterocyclic ring. asianpubs.org The methoxy (B1213986) group at the 3-position and the propargyl group at the 5-position introduce specific conformational preferences that can be accurately modeled.

Beyond structural parameters, DFT is used to calculate various electronic properties that help predict the molecule's reactivity. researchgate.net These include the molecular electrostatic potential (MEP), which maps the charge distribution and identifies regions susceptible to electrophilic or nucleophilic attack. For this molecule, the nitrogen atom of the isoxazole ring and the oxygen of the methoxy group are expected to be regions of negative potential, while the hydrogen atoms are regions of positive potential.

Table 1: Representative Optimized Geometric Parameters for a 3,5-Disubstituted Isoxazole Ring Calculated via DFT Note: This data is representative of a typical isoxazole core and not specific to this compound.

| Parameter | Bond/Angle | Calculated Value |

| Bond Lengths | O1-N2 | 1.41 Å |

| N2-C3 | 1.31 Å | |

| C3-C4 | 1.42 Å | |

| C4-C5 | 1.36 Å | |

| C5-O1 | 1.35 Å | |

| Bond Angles | C5-O1-N2 | 105.0° |

| O1-N2-C3 | 110.5° | |

| N2-C3-C4 | 112.0° | |

| C3-C4-C5 | 104.5° | |

| C4-C5-O1 | 108.0° |

Mechanistic Investigations via Computational Chemistry

Computational chemistry provides profound insights into the reaction mechanisms by which molecules like this compound are formed. The most common route for synthesizing 3,5-disubstituted isoxazoles is the [3+2] cycloaddition (a type of 1,3-dipolar cycloaddition) between a nitrile oxide and an alkyne. nih.govresearchgate.net

For the target molecule, the reaction would involve a methoxy-substituted nitrile oxide and a propargyl-containing alkyne. DFT calculations can be employed to model this reaction pathway. Researchers can map the potential energy surface to locate the transition state (TS) structure connecting the reactants to the product. The energy difference between the reactants and the transition state gives the activation energy (Ea), a critical factor in determining the reaction rate and feasibility. beilstein-journals.org

Furthermore, computational studies can elucidate the regioselectivity of the cycloaddition. The reaction could potentially yield two different regioisomers, and DFT calculations of the activation energies for both possible pathways can predict which isomer will be the major product. Such studies on related isoxazole syntheses have shown that the reaction is often highly regioselective. nih.gov These computational investigations are vital for optimizing synthetic conditions and understanding the fundamental principles governing the reaction. beilstein-journals.org

Table 2: Illustrative Activation Energies for a [3+2] Cycloaddition Reaction Pathway Note: These values are hypothetical and serve to illustrate the data obtained from mechanistic computational studies.

| Reaction Pathway | Description | Calculated Activation Energy (kcal/mol) |

| Pathway A | Formation of the 3,5-disubstituted regioisomer | 15.2 |

| Pathway B | Formation of the 3,4-disubstituted regioisomer | 21.5 |

| Conclusion | Pathway A is kinetically favored | - |

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

MD simulations can be performed in different environments, such as in a vacuum or, more realistically, in a solvent like water or an organic solvent. nih.gov By simulating the molecule in a solvent box, researchers can study how intermolecular interactions, such as hydrogen bonding or van der Waals forces, influence its conformational preferences.

In the context of drug design, MD simulations are frequently used to study the interaction of a small molecule with a biological target, such as a protein receptor. mdpi.comresearchgate.net If this compound were being investigated as a potential drug, MD simulations could model its binding to the active site of a protein, assessing the stability of the resulting complex over time. nih.gov Key metrics from these simulations, such as the Root Mean Square Deviation (RMSD) of the ligand and the Root Mean Square Fluctuation (RMSF) of protein residues, provide insights into the binding stability and dynamics. mdpi.comresearchgate.net

Table 3: Conceptual Root Mean Square Fluctuation (RMSF) Data from a Molecular Dynamics Simulation Note: This table illustrates the type of data generated to show molecular flexibility.

| Molecular Region | Atom Range | Average RMSF (Å) | Interpretation |

| Isoxazole Ring | Atoms 1-5 | 0.5 | Rigid core structure |

| Methoxy Group | Atoms 6-8 | 0.8 | Moderate flexibility |

| Propargyl Chain | Atoms 9-12 | 1.5 | High conformational flexibility |

| Terminal Alkyne | Atoms 13-14 | 1.9 | Very high flexibility |

Frontier Molecular Orbital (FMO) Theory and Reactivity Indices

Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity theory, focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.org The energies and spatial distributions of the HOMO and LUMO of this compound, calculated using DFT, are critical for predicting its chemical behavior. researchgate.net

The HOMO represents the region from which the molecule is most likely to donate electrons, indicating its nucleophilic character. Conversely, the LUMO represents the region most susceptible to accepting electrons, indicating its electrophilic character. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a key indicator of chemical reactivity; a smaller gap generally implies higher reactivity. mdpi.com For this molecule, FMO analysis can predict its behavior in pericyclic reactions, such as cycloadditions involving the propargyl group's alkyne bond. acs.org

From the HOMO and LUMO energies, several global reactivity indices can be derived. These include chemical potential (μ), chemical hardness (η), and global electrophilicity (ω). researchgate.net These indices provide a quantitative measure of the molecule's stability and reactivity, helping to compare it with other compounds and predict its role in chemical reactions. researchgate.net

Table 4: Representative Frontier Molecular Orbital Energies and Reactivity Indices for an Isoxazole Derivative Note: This data is based on typical values for functionalized isoxazoles and is for illustrative purposes.

| Parameter | Symbol | Value (eV) |

| Highest Occupied Molecular Orbital | E(HOMO) | -7.25 |

| Lowest Unoccupied Molecular Orbital | E(LUMO) | -1.15 |

| HOMO-LUMO Energy Gap | ΔE | 6.10 |

| Chemical Potential | μ | -4.20 |

| Chemical Hardness | η | 3.05 |

| Global Electrophilicity | ω | 2.89 |

Exploration of 3 Methoxy 5 Prop 2 Yn 1 Yl Isoxazole in Organic Synthesis and Materials Science

As a Versatile Building Block for Complex Molecular Architectures

The utility of a chemical compound as a versatile building block in organic synthesis is established through extensive studies demonstrating its reactivity and ability to form a variety of complex structures. For 3-Methoxy-5-(prop-2-yn-1-yl)isoxazole, the literature does not provide specific examples of its use in these capacities.

Construction of Fused and Spirocyclic Heterocycles

There are no documented instances of this compound being utilized as a precursor for the synthesis of fused or spirocyclic heterocyclic systems. While the propargyl group and the isoxazole (B147169) ring are functional groups known to participate in various cyclization reactions, specific studies initiating from this compound are not available. For instance, research on related but structurally different compounds, such as 3-(tert-Butyl)-4-(prop-2-yn-1-yl)isoxazol-5(4H)-one, has shown participation in Conia-ene type reactions to form spirocycles, but this cannot be directly attributed to the title compound.

Synthesis of Polycyclic Systems and Macrocycles

The synthesis of polycyclic systems and macrocycles requires specific and predictable reactivity from the starting materials. A thorough search of the chemical literature reveals no studies where this compound has been employed to construct such large and complex molecular frameworks. The potential for the terminal alkyne to participate in reactions like [2+2+2] cycloadditions or Sonogashira couplings to build polycyclic systems has not been explored with this specific isoxazole derivative.

Ligand Precursor Development in Organometallic Chemistry

The development of new ligands for organometallic chemistry is a vibrant area of research. Heterocycles containing nitrogen and oxygen, like isoxazoles, can act as coordination sites for metal centers. The terminal alkyne in this compound could also be functionalized to create more complex ligand structures. However, there is no published research detailing the synthesis of organometallic ligands or metal complexes derived from this compound.

Integration into Polymeric and Supramolecular Materials

The incorporation of specialized small molecules into polymers and supramolecular assemblies is a key strategy for creating advanced materials. The bifunctionality of this compound (an isoxazole ring and a terminal alkyne) suggests potential in this field, but this has not been realized in published studies.

Polymerization via Alkyne Functionality

Terminal alkynes are valuable monomers for various polymerization techniques, including alkyne metathesis and click polymerization, to produce functional polymers. Despite this potential, no polymerization studies involving this compound as a monomer have been reported in the scientific literature.

Design of Functional Organic Materials (e.g., for optoelectronics, catalysis)

The design of functional organic materials often relies on molecules with specific electronic and structural properties. Isoxazole-containing compounds can be found in materials designed for various applications. However, the specific compound this compound has not been investigated or reported as a component in the development of materials for optoelectronics, catalysis, or other functional applications.

Future Directions and Research Perspectives

Development of Novel and Sustainable Synthetic Routes

Future research will likely focus on developing more efficient, environmentally friendly, and sustainable methods for the synthesis of 3-methoxy-5-(prop-2-yn-1-yl)isoxazole and its derivatives. researchgate.netrsc.org Current synthetic strategies for isoxazoles often rely on traditional methods that may involve harsh reaction conditions or the use of hazardous reagents. researchgate.net The development of green chemistry approaches is a growing trend in organic synthesis. researchgate.netrsc.org

Key areas for advancement include:

Catalytic Methodologies: Exploring novel transition metal-catalyzed cycloadditions could lead to more efficient and regioselective syntheses. researchgate.netrsc.org The use of earth-abundant metal catalysts would further enhance the sustainability of these processes.

Multicomponent Reactions (MCRs): Designing one-pot, multicomponent reactions would improve atom economy and reduce waste by combining several synthetic steps into a single operation. mdpi.commdpi.com This approach offers a streamlined pathway to complex isoxazole (B147169) derivatives. mdpi.commdpi.com

Flow Chemistry: Continuous flow synthesis presents an opportunity to scale up the production of this compound in a safe and controlled manner, with improved reaction times and yields. mdpi.com

Bio-inspired Synthesis: Investigating enzymatic or chemo-enzymatic routes could offer highly selective and environmentally benign alternatives to traditional chemical synthesis.

A comparative table of potential synthetic strategies is presented below:

| Synthetic Strategy | Advantages | Potential Challenges |

| Transition Metal-Catalyzed Cycloadditions | High efficiency, regioselectivity. researchgate.netrsc.org | Cost and toxicity of some metal catalysts. |

| Multicomponent Reactions (MCRs) | High atom economy, reduced waste, operational simplicity. mdpi.commdpi.com | Optimization of reaction conditions for multiple components. |

| Continuous Flow Synthesis | Scalability, improved safety and control, faster reaction times. mdpi.com | Initial setup costs and specialized equipment. |

| Bio-inspired Synthesis | High selectivity, environmentally friendly. | Enzyme stability and substrate scope limitations. |

Discovery of Unprecedented Chemical Transformations

The isoxazole ring is not merely a stable aromatic system but also possesses a latent reactivity owing to the weak N-O bond. researchgate.net This feature makes it a valuable synthon for accessing other molecular architectures. Future research is expected to uncover novel chemical transformations of this compound.

Potential areas of exploration include:

Ring-Opening Reactions: Investigating new conditions for the reductive or base-mediated cleavage of the isoxazole ring can provide access to a variety of linear structures, such as enaminones, β-hydroxy nitriles, and γ-amino alcohols, which are valuable intermediates in organic synthesis. researchgate.netwpmucdn.com

Photochemical Reactivity: The isoxazole core has been shown to possess intrinsic photoreactivity, which can be harnessed for photo-cross-linking applications in chemical biology. cityu.edu.hkbiorxiv.org Further studies on the photochemistry of this compound could lead to the development of novel photoaffinity probes. cityu.edu.hkbiorxiv.org

Domino Reactions: The presence of the propargyl group allows for the design of domino or cascade reactions, where an initial transformation of the alkyne (e.g., via "click" chemistry or a Sonogashira coupling) triggers a subsequent reaction involving the isoxazole ring, leading to the rapid construction of complex molecular frameworks.

Expansion of Applications in Advanced Materials and Chemical Tool Development

The bifunctional nature of this compound, with its photoactive isoxazole core and versatile propargyl handle, makes it a promising building block for advanced materials and chemical tools.

Future applications could include:

Polymer Science: The propargyl group can be utilized for the synthesis of novel polymers through polymerization reactions or for the post-functionalization of existing polymers via click chemistry. The resulting materials could have unique optical or electronic properties due to the incorporation of the isoxazole moiety.

Materials Science: Isoxazole derivatives have been investigated for their use as photochromic materials, electrochemical probes, and components in dye-sensitized solar cells. The specific substitution pattern of this compound could be fine-tuned to optimize these properties for specific applications.

Chemical Biology and Drug Discovery: The terminal alkyne serves as a biorthogonal handle, allowing for the attachment of this molecule to biomolecules or surfaces without interfering with biological processes. cityu.edu.hk This makes it an ideal scaffold for the development of:

Photoaffinity Probes: For identifying the protein targets of bioactive molecules containing the isoxazole pharmacophore. cityu.edu.hkbiorxiv.org

Fluorescent Tags: For imaging and tracking biological processes. researchgate.net

Drug-Linker Conjugates: For targeted drug delivery systems.

The table below summarizes potential applications based on the compound's structural features:

| Structural Feature | Potential Application | Research Direction |

| Isoxazole Core | Photochromic Materials, Electrochemical Probes. | Synthesis of isoxazole-containing polymers and investigation of their material properties. |

| Propargyl Group (Terminal Alkyne) | Bioorthogonal Chemistry, "Click" Chemistry. cityu.edu.hkbiorxiv.org | Development of chemical probes for chemoproteomics and target identification. cityu.edu.hkbiorxiv.org |

| Combined Scaffold | Advanced Materials, Chemical Tools, Drug Discovery. cityu.edu.hkresearchgate.net | Design and synthesis of functionalized derivatives for specific applications in materials science and chemical biology. |

Q & A

Q. What are the common synthetic routes for 3-Methoxy-5-(prop-2-yn-1-yl)isoxazole, and how can purity be optimized?

The compound is synthesized via cycloaddition reactions between nitrile oxides and alkynes, often under catalytic conditions. For example, nitroethane derivatives can be oxidized to acetaldehyde intermediates, which react with ethyl nitroacetate to form isoxazole cores . A reported method involves slow evaporation of methanol/DMF solutions to obtain crystals for structural validation, yielding ~32% purity . Key impurities include unreacted alkyne precursors or incomplete cyclization by-products. Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization in polar aprotic solvents improves purity .

Q. Which spectroscopic and crystallographic methods are critical for characterizing this compound?

- NMR : H and C NMR identify methoxy (δ ~3.8 ppm) and alkyne (δ ~2.5 ppm) groups.

- X-ray crystallography : SHELX software (e.g., SHELXL) refines crystal structures by analyzing bond lengths (e.g., C–O: 1.374–1.426 Å) and angles (e.g., C–C–C: 117–123°) . Mercury CSD aids in visualizing packing patterns and intermolecular interactions (e.g., π-π stacking in anthryl derivatives) .

- HRMS : Confirms molecular ion peaks (e.g., [M+H] for CHNO) .

Q. What preliminary biological assays are suitable for screening its activity?

Isoxazole derivatives are screened for enzyme inhibition (e.g., glutathione reductase, GST) using IC assays. For example, 3-(4-chlorophenyl)isoxazole inhibits GR with IC = 0.059 mM, highlighting the importance of substituent positioning . Standard protocols include:

- Kinetic assays : Measure NADPH depletion at 340 nm.

- Dose-response curves : Fit data to Hill equations for potency analysis .

Advanced Research Questions

Q. How does the prop-2-ynyl group influence reactivity in click chemistry or cross-coupling reactions?

The terminal alkyne enables Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) for bioconjugation or polymer synthesis. For example, the prop-2-ynyloxy group in analogous compounds participates in Sonogashira coupling with aryl halides (e.g., Pd(PPh), CuI, 70°C) to extend π-conjugation . Steric effects from the methoxy group may slow reaction kinetics, requiring optimized solvent systems (e.g., DMF/THF) .

Q. What structural insights explain substituent-dependent bioactivity differences?

- Positional isomerism : 3-Substituted isoxazoles (e.g., 3-chlorophenyl) show 2× higher GR inhibition than 5-substituted analogs due to better enzyme active-site fit .

- Electron-withdrawing groups : Methoxy and alkyne substituents modulate electron density on the isoxazole ring, altering binding affinity to redox enzymes. DFT calculations (e.g., B3LYP/6-31G*) correlate HOMO-LUMO gaps with inhibitory potency .

Q. How can computational modeling predict binding modes with biological targets?

- Docking studies (AutoDock Vina) : Simulate interactions with GST (PDB: 1GSH). The methoxy group forms hydrogen bonds with Arg-13, while the alkyne stabilizes hydrophobic pockets .

- MD simulations (GROMACS) : Assess stability of ligand-protein complexes over 100 ns. Root-mean-square deviation (RMSD) < 2 Å indicates stable binding .

Methodological Recommendations

- Synthetic Optimization : Use Schlenk techniques to exclude moisture during alkyne handling .

- Crystallization : Slow evaporation from methanol/DMF (50:1) yields diffraction-quality crystals .

- Bioactivity Profiling : Pair enzyme assays with SPR (surface plasmon resonance) for real-time binding kinetics .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.